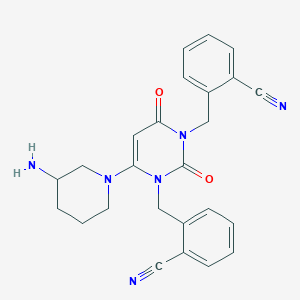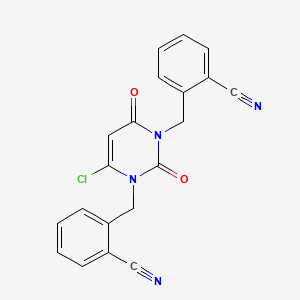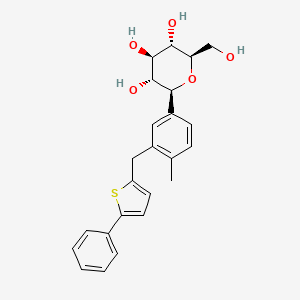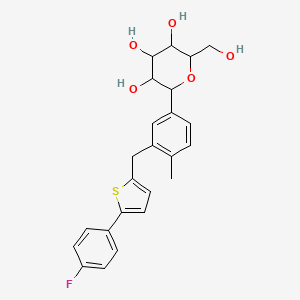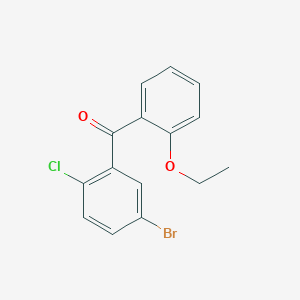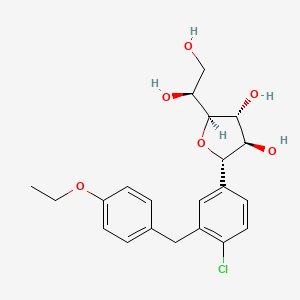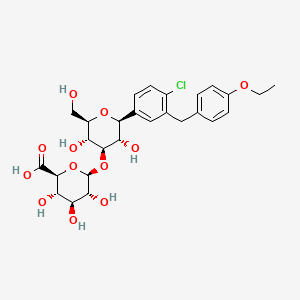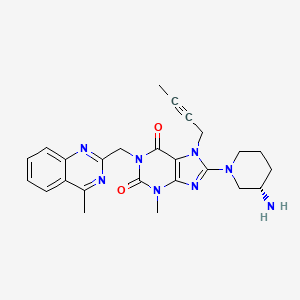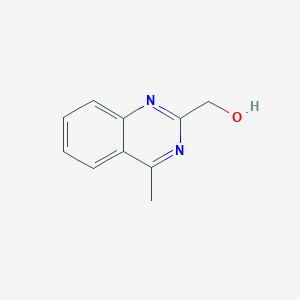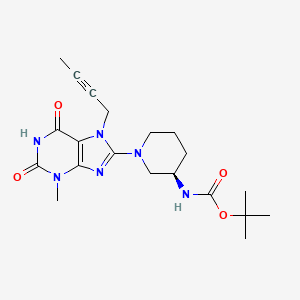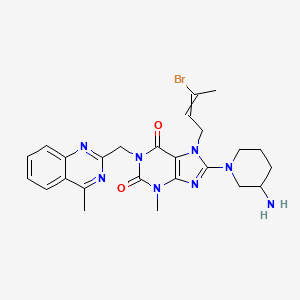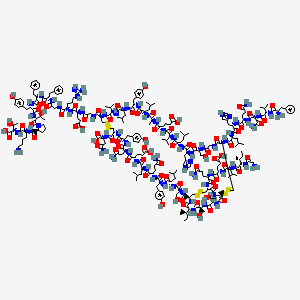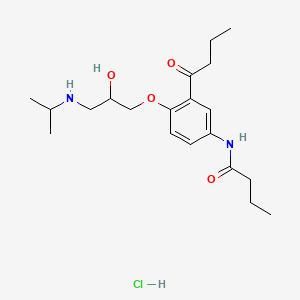
N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride
説明
An analogue of acebutolol
科学的研究の応用
Molecular Interactions and Biological Assays
Hydroxypyridinones, a class of compounds similar in structure to N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride, have been extensively studied for their potential medical uses, especially as efficient chelators for metals like aluminum (Al) and iron (Fe). These compounds are designed to improve physico-chemical and pharmacokinetic properties. They have shown promise in oral active aluminum chelation, suggesting potential applications in treatments involving metal toxicity or overload (Santos, 2002).
Phenolamides and Health Benefits
Phenolamides, which are structurally related to N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride, are found throughout the plant kingdom. These compounds, like avenanthramides found in oats, have demonstrated a range of biological activities, including anti-inflammatory, antioxidant, anti-itch, and anti-atherogenic activities. While the specific functions of many phenolamides in human health remain under investigation, the potential health benefits they offer, particularly in relation to dietary sources, highlight the importance of further research in this area (Wang, Snooks, & Sang, 2020).
Neuropharmacology and Gut-Brain Axis
Studies on butyrate, a compound structurally similar to N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride, indicate its influence on brain function and behavior, mediated by microbial metabolites. Butyrate and similar short-chain fatty acids (SCFAs) have shown promising effects in treating various diseases, including neurological disorders. The compound's role as a potent regulator in host energy metabolism and immune functions, coupled with its potential as a neuropharmacological agent, underscores the importance of exploring similar compounds for their effects on the microbiota-gut-brain axis (Stilling et al., 2016).
特性
IUPAC Name |
N-[3-butanoyl-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]butanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O4.ClH/c1-5-7-18(24)17-11-15(22-20(25)8-6-2)9-10-19(17)26-13-16(23)12-21-14(3)4;/h9-11,14,16,21,23H,5-8,12-13H2,1-4H3,(H,22,25);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOQLJJJTTFSZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C=CC(=C1)NC(=O)CCC)OCC(CNC(C)C)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H33ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10747419 | |
| Record name | N-(3-Butanoyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
400.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Butyryl-4-(2-hydroxy-3-(isopropylamino)-propoxy)phenyl)butyramide hydrochloride | |
CAS RN |
57898-71-2 | |
| Record name | N-(3-Butanoyl-4-{2-hydroxy-3-[(propan-2-yl)amino]propoxy}phenyl)butanamide--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10747419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



